![molecular formula C16H14ClNO4 B5647153 4-chloro-8-(diethylamino)-2H,5H-pyrano[3,2-c]chromene-2,5-dione](/img/structure/B5647153.png)
4-chloro-8-(diethylamino)-2H,5H-pyrano[3,2-c]chromene-2,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of pyrano[3,2-c]chromene diones, including 4-chloro-8-(diethylamino)-2H,5H-pyrano[3,2-c]chromene-2,5-dione, often involves reactions like tandem Knoevenagel condensation and cyclisation. A study by Al-Kawkabani et al. (2013) reported the synthesis of novel pyrano[2,3-f]chromene-2,8-dione based scaffolds, a related compound, which can provide insights into the synthesis mechanisms of similar compounds (Al-Kawkabani et al., 2013).
Molecular Structure Analysis
The molecular structure of chromene derivatives has been extensively studied. For example, Xiao et al. (1993) investigated the molecular structure of a related compound, 3-[1-(ethylamino)ethylidene]-6-methyl-3H-pyran-2,4-dione, and found it exists as a keto-enamine tautomer in the solid state (Xiao et al., 1993). Such studies are indicative of the structural complexity of 4-chloro-8-(diethylamino)-2H,5H-pyrano[3,2-c]chromene-2,5-dione.
Chemical Reactions and Properties
These compounds participate in various chemical reactions due to their reactive functional groups. The study by Cai et al. (2019) on the I2-promoted tandem cyclization of aryl methyl ketones and 4-hydroxycoumarins to form substituted pyrano[3,2-c]chromene-2,5-diones is a pertinent example (Cai et al., 2019).
Physical Properties Analysis
The physical properties of these compounds, such as solubility and melting points, are often determined by their molecular structure. The study by Pivovarenko et al. (2002) on a similar symmetric fluorescent dye illustrates how the molecular structure can influence the physical properties like absorption and emission spectra (Pivovarenko et al., 2002).
Propriétés
IUPAC Name |
4-chloro-8-(diethylamino)pyrano[3,2-c]chromene-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClNO4/c1-3-18(4-2)9-5-6-10-12(7-9)21-16(20)14-11(17)8-13(19)22-15(10)14/h5-8H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDKLLWHULUEJNW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC2=C(C=C1)C3=C(C(=CC(=O)O3)Cl)C(=O)O2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-8-(diethylamino)pyrano[3,2-c]chromene-2,5-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(6-amino-4-pyrimidinyl)-7-(tetrahydro-2H-pyran-4-yl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5647076.png)
![N-[(2-ethoxy-3-pyridinyl)methyl]-2-(4-morpholinyl)-2-(3-pyridinyl)acetamide](/img/structure/B5647081.png)
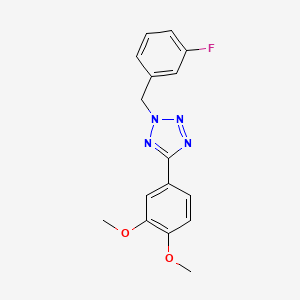
![N-methyl-N-[(5-methyl-1H-benzimidazol-2-yl)methyl]-2-propyl-1,3-thiazole-4-carboxamide](/img/structure/B5647108.png)
![N-[4-(diethylamino)phenyl]-2,2-dimethylpropanamide](/img/structure/B5647111.png)
![1-[2-(3,4-dichlorophenyl)-1-hydroxy-4-methyl-1H-imidazol-5-yl]ethanone](/img/structure/B5647115.png)
![7-(1-phenyl-1H-tetrazol-5-yl)-2-oxa-7-azaspiro[4.5]decane](/img/structure/B5647122.png)
![[1-(4-amino-2-pyrimidinyl)-3-(cyclopropylmethyl)-3-piperidinyl]methanol](/img/structure/B5647124.png)
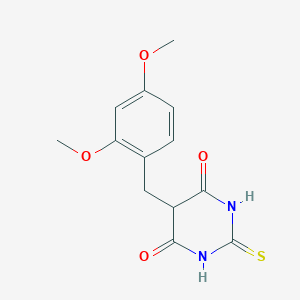
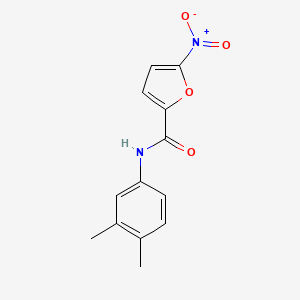
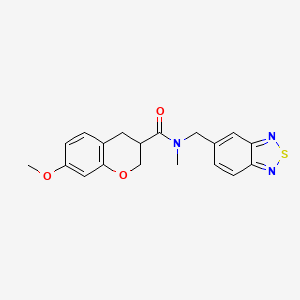
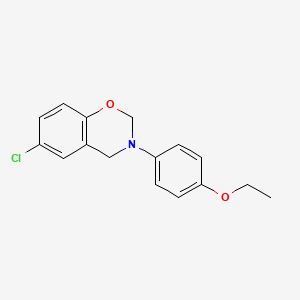

![2-ethyl-6-methyl-3-{[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]methoxy}pyridine](/img/structure/B5647180.png)